
PE-NMe(18:1(9Z)/18:1(9Z))
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pe-nme(18:1(9Z)/18:1(9Z)), also known as 1, 2-dope-me, belongs to the class of organic compounds known as monomethylphosphatidylethanolamines. These are lipids with a structure containing a glycerol moiety linked at its terminal C3 atom to a N-methylphosphoethanolamine group, and at its C1 and C2 terminal atoms by an acyl group. Thus, pe-nme(18:1(9Z)/18:1(9Z)) is considered to be a glycerophosphoethanolamine lipid molecule. Pe-nme(18:1(9Z)/18:1(9Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. Pe-nme(18:1(9Z)/18:1(9Z)) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, pe-nme(18:1(9Z)/18:1(9Z)) is primarily located in the membrane (predicted from logP) and intracellular membrane.
1,2-dioleoyl-sn-glycero-3-phospho-N-methylethanolamine is a 1,2-diacyl-sn-glycero-3-phospho-N-methylethanolamine in which the phosphatidyl acyl groups are both specified as oleoyl (9Z-octadecenoyl); major species at pH 7.3. It has a role as a human metabolite. It derives from an oleic acid. It is a tautomer of a 1,2-dioleoyl-sn-glycero-3-phospho-N-methylethanolamine zwitterion.
Applications De Recherche Scientifique
Neuromuscular Electrical Stimulation in Clinical Settings
Neuromuscular electrical stimulation (NMES) is increasingly utilized in various clinical settings for muscle retraining and enhancing muscle strength, especially in patients recovering from injuries or surgeries. NMES is known for its ability to evoke visible tetanic contractions by applying stimuli to superficial skeletal muscles, aiding in muscle retraining and rehabilitation (Glaviano & Saliba, 2016). This technology finds extensive application in improving muscle function in patients with conditions like osteoarthritis, as demonstrated in a study that evaluated the efficacy of NMES in enhancing quadriceps muscle strength and activation (Palmieri-Smith et al., 2010).
NMES in Neuromuscular Rehabilitation
NMES is also pivotal in neuromuscular rehabilitation, particularly for patients with spinal cord injuries or strokes. Its use in functional applications, such as activating paralyzed muscles for specific tasks and therapeutic applications, like motor relearning and muscle strengthening, is widely recognized (Sheffler & Chae, 2007). NMES plays a critical role in enhancing muscle performance, improving muscle activation levels, and addressing muscle fatigue (Bickel et al., 2011).
NMES for Cardiovascular and Respiratory Health
Research also indicates the potential benefits of NMES for cardiovascular and respiratory health. For instance, NMES has shown improvements in peak oxygen uptake, endurance, and quality of life in patients with heart failure, suggesting its inclusion in cardiac rehabilitation programs for selected patients (Gomes Neto et al., 2016).
NMES in Critical Care Settings
In critical care settings, NMES is effective in maintaining muscle mass, strength, and volume, reducing mechanical ventilation time, and enhancing muscle degradation in ICU patients (Wageck et al., 2014). This demonstrates its significance in managing muscle weakness in critically ill patients.
Challenges and Future Directions
Despite its various applications, NMES faces challenges such as patient discomfort, muscle fatigue, and muscle damage. It is crucial for clinicians to optimize NMES parameters to enhance its effectiveness while minimizing these drawbacks (Glaviano & Saliba, 2016).
Propriétés
Nom du produit |
PE-NMe(18:1(9Z)/18:1(9Z)) |
|---|---|
Formule moléculaire |
C42H80NO8P |
Poids moléculaire |
758.1 g/mol |
Nom IUPAC |
[(2R)-3-[hydroxy-[2-(methylamino)ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H80NO8P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43-3)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,40,43H,4-17,22-39H2,1-3H3,(H,46,47)/b20-18-,21-19-/t40-/m1/s1 |
Clé InChI |
LPXFOQGBESUDAX-NLEYBKGJSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC)OC(=O)CCCCCCCC=CCCCCCCCC |
Description physique |
Solid |
Synonymes |
1,2-DOPE-Me N-methyl-1,2-dioleoyl-sn-glycero-3-phosphoethanolamine N-methyl-1,2-dioleoylphosphatidylethanolamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



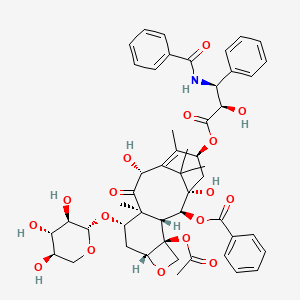
![(2-Methyl-[1,3]dioxolan-2-yl)-acetic acid [1-(3,4-dichloro-phenyl)-2,5-dimethyl-1H-pyrrol-3-ylmethylene]-hydrazide](/img/structure/B1244633.png)
![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1244634.png)
![5-(Pentoxymethyl)-3-[(2E)-2-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl]oxolan-2-one](/img/structure/B1244635.png)
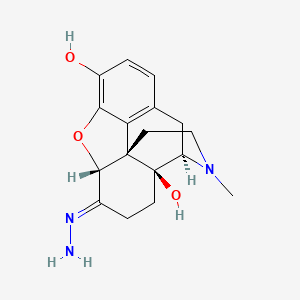
![3-[5-[(E)-(1H-tetrazol-5-ylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B1244640.png)
![4-bromo-N'-[(E)-quinoxalin-6-ylmethylidene]benzohydrazide](/img/structure/B1244641.png)

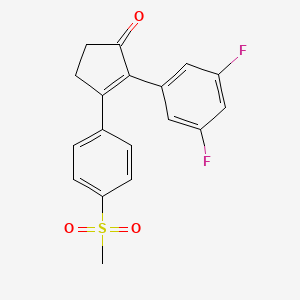
![(2S)-3-[4-(4-carbamoylpiperidine-1-carbonyl)oxyphenyl]-2-[[(2S)-4-methyl-2-[[2-(2-methylphenoxy)acetyl]amino]pentanoyl]amino]propanoic acid](/img/structure/B1244644.png)
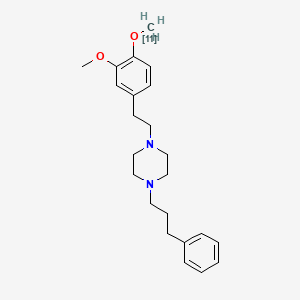
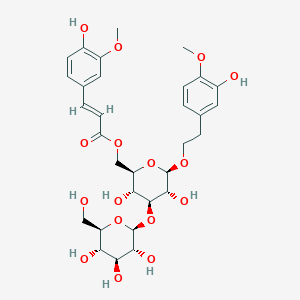
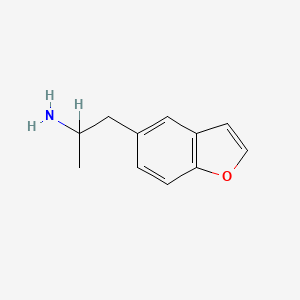
![3-oxo-3-[[(12E,14E,22E)-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid](/img/structure/B1244652.png)